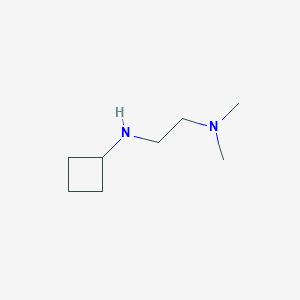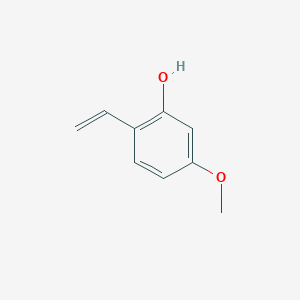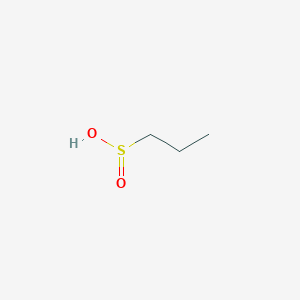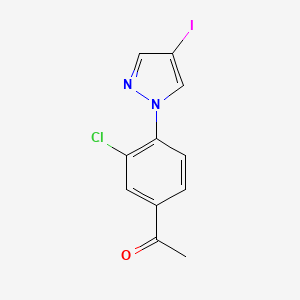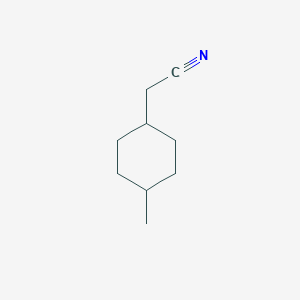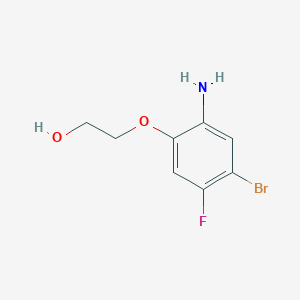
2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol is a chemical compound with the molecular formula C8H9BrFNO2 and a molecular weight of 250.06 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on a phenoxyethanol backbone, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol typically involves the reaction of 2-amino-4-bromo-5-fluorophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and fluoro substituents can be reduced under specific conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution reactions can produce a wide range of substituted phenoxyethanol derivatives .
科学的研究の応用
2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol: Similar structure but different position of substituents.
2-(2-Amino-4-bromo-5-chlorophenoxy)ethan-1-ol: Chlorine substituent instead of fluorine.
2-(2-Amino-4-bromo-5-methylphenoxy)ethan-1-ol: Methyl substituent instead of fluorine.
Uniqueness
2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol is unique due to the specific combination of amino, bromo, and fluoro substituents on the phenoxyethanol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C8H9BrFNO2 |
|---|---|
分子量 |
250.06 g/mol |
IUPAC名 |
2-(2-amino-4-bromo-5-fluorophenoxy)ethanol |
InChI |
InChI=1S/C8H9BrFNO2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2,11H2 |
InChIキー |
HSBLUYNQFDFMGO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Br)F)OCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



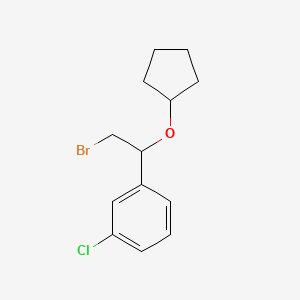
![rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride](/img/structure/B13617150.png)
